Tert-butyl 2-chloropyrimidine-4-carboxylate
Overview
Description
Mechanism of Action
Target of Action
It’s possible that this compound could interact with various biological targets, depending on its chemical structure and properties .
Mode of Action
Without specific information on the compound’s targets, it’s difficult to explain its exact mode of action. Generally, a compound interacts with its target(s) by binding to specific sites, which can lead to activation, inhibition, or modulation of the target’s function .
Biochemical Pathways
The compound’s effects on biochemical pathways would depend on its specific targets and mode of action .
Result of Action
The molecular and cellular effects of “Tert-butyl 2-chloropyrimidine-4-carboxylate” would depend on its specific targets and mode of action. Without this information, it’s difficult to describe the specific effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of tert-butyl 2-chloropyrimidine-4-carboxylate typically involves the reaction of 2-chloropyrimidine-4-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure high yield and purity .
Industrial Production Methods: : Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: : Tert-butyl 2-chloropyrimidine-4-carboxylate undergoes various chemical reactions, including nucleophilic substitution, reduction, and oxidation .
Common Reagents and Conditions
Nucleophilic Substitution: This reaction typically involves the use of nucleophiles such as amines or thiols under basic conditions.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyrimidine derivative .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-chloropyrimidin-4-yl)piperazine-1-carboxylate
- Tert-butyl 2-chloropyrimidine-5-carboxylate
Comparison: : Tert-butyl 2-chloropyrimidine-4-carboxylate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties . Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific research and industrial applications .
Properties
IUPAC Name |
tert-butyl 2-chloropyrimidine-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2/c1-9(2,3)14-7(13)6-4-5-11-8(10)12-6/h4-5H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTBOSTXRCSWYRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NC(=NC=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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